3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
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Overview
Description
3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a heterocyclic organic compound that features a bromine atom attached to a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both bromine and pyridine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one typically involves the bromination of a pyridine derivative followed by further functionalization. One common method includes the bromination of 2-(pyridin-2-ylmethyl)pyridin-2(1H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production method. Additionally, the use of greener brominating agents and solvents is being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: m-CPBA in dichloromethane or acetonitrile is a typical oxidizing agent.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) in ether are common reducing agents.
Major Products
Substitution: Products include azido, thio, or alkoxy derivatives of the original compound.
Oxidation: N-oxide derivatives of the pyridine ring.
Reduction: Dehalogenated or hydrogenated pyridine derivatives.
Scientific Research Applications
3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s affinity for its molecular targets. The pyridine rings can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler analog with only one pyridine ring and a bromine atom.
2-(Pyridin-2-yl)pyrimidine: A compound with a pyrimidine ring fused to a pyridine ring, exhibiting different biological activities.
1-(Pyridin-2-ylmethyl)pyridin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness
3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is unique due to the combination of bromine and pyridine moieties, which confer distinct reactivity and binding properties
Properties
IUPAC Name |
3-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-5-3-7-14(11(10)15)8-9-4-1-2-6-13-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYRAMPTHVQCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC=C(C2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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